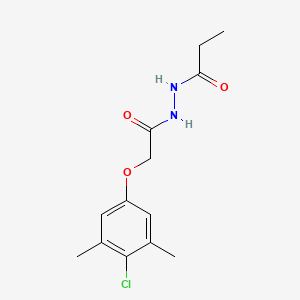

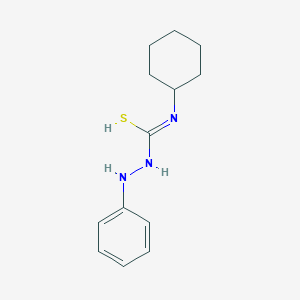

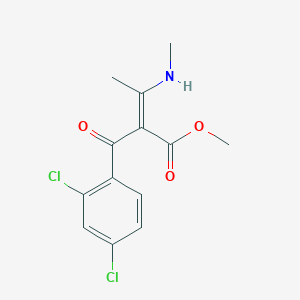

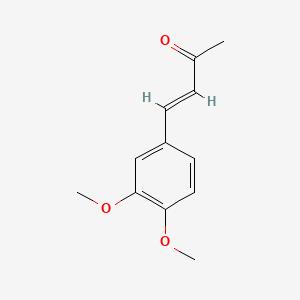

N-anilino-N'-cyclohexylcarbamimidothioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

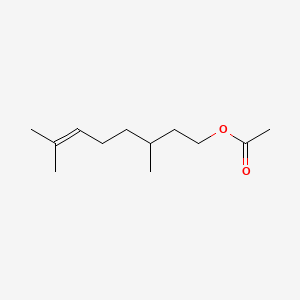

TG(16:0/14:0/18:1(9Z))[iso6] . This compound is a type of triglyceride, which is a lipid molecule composed of one glycerol molecule esterified with three fatty acids. Triglycerides are essential components of human metabolism and are involved in various biological processes, including energy storage and cellular structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TG(16:0/14:0/18:1(9Z))[iso6] typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include:

Catalysts: Acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide.

Temperature: Elevated temperatures around 150-200°C to facilitate the esterification process.

Solvents: Organic solvents like toluene or hexane to dissolve the reactants and products.

Industrial Production Methods

In industrial settings, the production of triglycerides like TG(16:0/14:0/18:1(9Z))[iso6] is carried out in large-scale reactors. The process involves:

Continuous Stirred Tank Reactors (CSTR): To ensure thorough mixing of reactants.

Vacuum Distillation: To remove water formed during the esterification reaction.

Purification: Using techniques like chromatography to isolate the desired triglyceride.

Análisis De Reacciones Químicas

Types of Reactions

TG(16:0/14:0/18:1(9Z))[iso6] undergoes various chemical reactions, including:

Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water and enzymes like lipases.

Oxidation: Reacting with oxygen to form peroxides and aldehydes, especially under oxidative stress conditions.

Hydrogenation: Adding hydrogen to unsaturated fatty acids to convert them into saturated fatty acids.

Common Reagents and Conditions

Hydrolysis: Water and lipase enzymes at physiological pH and temperature.

Oxidation: Oxygen or ozone under ambient conditions.

Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium or nickel at elevated temperatures and pressures.

Major Products Formed

Hydrolysis: Glycerol and free fatty acids.

Oxidation: Peroxides, aldehydes, and ketones.

Hydrogenation: Saturated triglycerides.

Aplicaciones Científicas De Investigación

TG(16:0/14:0/18:1(9Z))[iso6] has several scientific research applications:

Chemistry: Studying lipid chemistry and the behavior of triglycerides under various conditions.

Biology: Investigating the role of triglycerides in cellular metabolism and energy storage.

Medicine: Exploring the impact of triglycerides on cardiovascular health and metabolic disorders.

Industry: Utilizing triglycerides in the production of biofuels, cosmetics, and food products.

Mecanismo De Acción

The mechanism of action of TG(16:0/14:0/18:1(9Z))[iso6] involves its role as an energy storage molecule. It is hydrolyzed by lipase enzymes to release glycerol and fatty acids, which are then utilized in metabolic pathways to produce energy. The molecular targets include:

Lipase Enzymes: Catalyze the hydrolysis of triglycerides.

Mitochondria: Utilize fatty acids in beta-oxidation to generate ATP.

Comparación Con Compuestos Similares

Similar Compounds

TG(160/160/181(9Z)): Another triglyceride with similar fatty acid composition but different positional isomers.

TG(180/180/181(9Z)): A triglyceride with stearic acid instead of palmitic and myristic acids.

Uniqueness

TG(16:0/14:0/18:1(9Z))[iso6] is unique due to its specific combination of fatty acids, which influences its physical and chemical properties, such as melting point and oxidative stability. This uniqueness makes it valuable for specific research and industrial applications.

Propiedades

IUPAC Name |

N-anilino-N'-cyclohexylcarbamimidothioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h2,5-6,9-11,15H,1,3-4,7-8H2,(H2,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLHKOWKJTAAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(NNC2=CC=CC=C2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N=C(NNC2=CC=CC=C2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

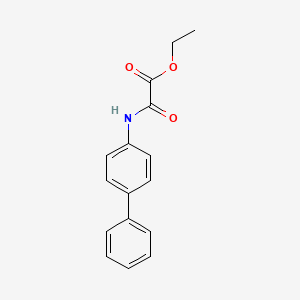

![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B7772176.png)

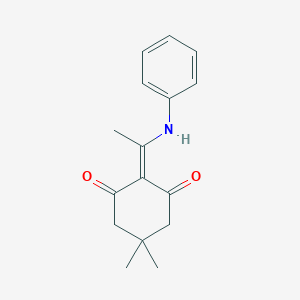

![(5E)-3-cyclohexyl-5-[(3-hydroxyanilino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7772195.png)